
Unveiling the Secrets of a Crucial Enzyme:
Methods to Assess Topoisomerase II

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

Cat. No.: B15141670 Get Quote

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular mechanics, Topoisomerase II (Topo II)

stands out as a critical enzyme, orchestrating the complex topological changes of DNA

required for essential processes like replication, transcription, and chromosome segregation. Its

pivotal role also makes it a prime target for anticancer therapies. For researchers, scientists,

and drug development professionals dedicated to unraveling the complexities of this enzyme

and developing novel therapeutics, a comprehensive understanding of the methodologies to

assess its activity is paramount. This document provides detailed application notes and

protocols for the key assays used to evaluate Topoisomerase II function.

Introduction to Topoisomerase II Assessment
Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-

strand breaks, allowing another DNA segment to pass through, and then resealing the break.[1]

[2][3] This ATP-dependent mechanism is the basis for the various assays designed to measure

its activity and the effect of potential inhibitors.[2][4][5] These inhibitors fall into two main

categories: poisons, which stabilize the transient DNA-enzyme complex, leading to DNA

damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[2][3]

[6]

This guide details the principles and protocols for four fundamental in vitro assays: the DNA

Relaxation Assay, the DNA Decatenation Assay, the DNA Cleavage Assay, and the ATPase

Assay.
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DNA Relaxation Assay
Application Note:

The Topoisomerase II relaxation assay is a fundamental method to assess the enzyme's

catalytic activity.[7][8] It utilizes supercoiled plasmid DNA as a substrate. In the presence of ATP

and Magnesium, Topo II relaxes the supercoiled DNA by introducing transient double-strand

breaks.[2][5][7] The resulting topoisomers (relaxed and intermediate forms) can be separated

from the supercoiled substrate by agarose gel electrophoresis due to their different migration

rates.[7][8] This assay is invaluable for determining the enzymatic activity of purified Topo II or

crude cell extracts and for screening potential catalytic inhibitors.[7][8]
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Figure 1. Workflow of the Topoisomerase II DNA Relaxation Assay.
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Protocol: Human Topoisomerase II Relaxation Assay[7]

Materials:

Human Topoisomerase II Enzyme

10x Human Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50

mM DTT, 1 mg/ml albumin)

Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% v/v

glycerol, 0.5 mg/ml albumin)

30X ATP Solution (30 mM)

Supercoiled pBR322 Plasmid DNA (1 µg/µL)

STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol

Blue)

Chloroform/Isoamyl alcohol (24:1 v/v)

1.5 ml microcentrifuge tubes

Agarose

Ethidium Bromide

Deionized water

Procedure:

On ice, prepare a master mix for the number of assays. For each 30 µL reaction, mix:

3 µL of 10x Assay Buffer

1 µL of 30X ATP

0.5 µL of supercoiled pBR322 DNA
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22.2 µL of deionized water

Aliquot 26.7 µL of the master mix into each 1.5 ml tube.

Add 0.3 µL of the test compound (dissolved in a suitable solvent like DMSO) or solvent

control to the respective tubes.

Add 3 µL of dilution buffer to the negative control tube (no enzyme).

Dilute the Topoisomerase II enzyme in dilution buffer to the desired concentration and add 3

µL to the remaining tubes.

Mix gently and incubate at 37°C for 30 minutes.

Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

Vortex briefly and centrifuge for 2 minutes.

Carefully load 20 µL of the upper aqueous (blue) phase onto a 1% agarose gel.

Run the gel at approximately 85V for 2 hours.

Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water

for 5-10 minutes.

Visualize the DNA bands using a UV transilluminator.

Data Interpretation:

No enzyme: A single fast-migrating band of supercoiled DNA.

Enzyme present: A ladder of slower-migrating bands corresponding to relaxed topoisomers.

Inhibitor present: A dose-dependent decrease in the formation of relaxed DNA and an

increase in the supercoiled DNA band.

DNA Decatenation Assay
Application Note:
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The DNA decatenation assay is highly specific for Topoisomerase II activity, as Topoisomerase

I cannot perform this function.[1][9] This assay uses kinetoplast DNA (kDNA), a network of

thousands of interlocked circular DNA molecules isolated from trypanosomes like Crithidia

fasciculata.[4][10] Due to its large size, this network cannot enter an agarose gel.[10]

Topoisomerase II, in an ATP-dependent manner, decatenates the network, releasing individual

minicircles that can migrate into the gel.[4] This assay is a robust method for quantifying Topo II

activity and screening for inhibitors.[4][9]
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Figure 2. Workflow of the Topoisomerase II DNA Decatenation Assay.
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Protocol: Human Topoisomerase II Decatenation Assay[4]

Materials:

Human Topoisomerase II Enzyme

10x Human Topo II Assay Buffer (as above)

Dilution Buffer (as above)

30X ATP Solution (30 mM)

Kinetoplast DNA (kDNA) (100 ng/µL)

STEB (as above)

Chloroform/Isoamyl alcohol (24:1 v/v)

1.5 ml microcentrifuge tubes

Agarose

Ethidium Bromide

Deionized water

Procedure:

On ice, prepare a master mix. For each 30 µL reaction, mix:

3 µL of 10x Assay Buffer

1 µL of 30X ATP

2 µL of kDNA

22.2 µL of deionized water

Aliquot 26.7 µL of the master mix into each 1.5 ml tube.
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Add 0.3 µL of the test compound or solvent control.

Add 3 µL of dilution buffer to the negative control tube.

Dilute and add 3 µL of Topoisomerase II enzyme to the other tubes.

Mix gently and incubate at 37°C for 30 minutes.

Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

Vortex briefly and centrifuge for 2 minutes.

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

Run the gel at approximately 85V for 1 hour.

Stain with ethidium bromide, destain, and visualize.

Data Interpretation:

No enzyme: kDNA remains in the well.

Enzyme present: Decatenated minicircles appear as distinct bands that have migrated into

the gel.

Inhibitor present: A dose-dependent decrease in the release of minicircles.

DNA Cleavage Assay
Application Note:

The DNA cleavage assay is specifically designed to identify Topoisomerase II poisons, which

act by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex.[11]

This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of

DNA breaks.[2] The assay typically uses a supercoiled plasmid DNA substrate. After incubation

with the enzyme and a potential poison, the reaction is stopped with a strong denaturant like

SDS, which traps the cleavage complex.[11][12] Subsequent treatment with a protease
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removes the covalently bound protein, leaving a linearized plasmid that can be distinguished

from the supercoiled and relaxed forms on an agarose gel.[11]
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Figure 3. Workflow of the Topoisomerase II DNA Cleavage Assay.
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Protocol: Topoisomerase II DNA Cleavage Assay[11]

Materials:

Human Topoisomerase II Enzyme

Cleavage Assay Buffer (composition may vary, often similar to relaxation buffer but can be

without ATP for certain poison classes)

Supercoiled pBR322 Plasmid DNA

Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

Proteinase K

EDTA solution (e.g., 0.5 M)

Stop Buffer (e.g., STEB)

Chloroform/Isoamyl alcohol (24:1 v/v)

Agarose

Ethidium Bromide

Procedure:

Set up a 30 µL reaction by incubating the enzyme with 0.5 µg of supercoiled pBR322 DNA in

1x Cleavage Assay Buffer. Include test compounds as required.

Incubate at 37°C for 30 minutes.

Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/ml.

Incubate for an additional 30 minutes at 37°C.

Stop the reaction by adding 3 µL of 0.5 M EDTA and 30 µL of Stop Buffer.

Perform a chloroform/isoamyl alcohol extraction.
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Load the aqueous phase onto a 1% agarose gel.

Run the gel, stain, and visualize.

Data Interpretation:

No poison: Primarily supercoiled and some relaxed DNA.

Poison present: A dose-dependent increase in the amount of linear DNA, indicating the

stabilization of the cleavage complex.

ATPase Assay
Application Note:

The catalytic cycle of Topoisomerase II is dependent on the hydrolysis of ATP.[2][5][13] The

ATPase assay measures this activity by quantifying the amount of inorganic phosphate (Pi)

released from ATP hydrolysis.[13][14] This is typically a colorimetric assay, where the released

phosphate reacts with a dye to produce a colored product that can be measured

spectrophotometrically.[13][14] This assay is crucial for identifying inhibitors that target the

ATPase domain of Topoisomerase II, a distinct mechanism from that of Topo II poisons.[2][13]

Logical Relationship of Assays:

Assessment Methods

Topoisomerase II Catalytic Cycle

DNA Binding & Strand Passage
(Relaxation/Decatenation) ATP Hydrolysis DNA Cleavage/Re-ligation
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Decatenation Assay ATPase Assay Cleavage Assay

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.mdpi.com/1422-0067/24/3/2532
https://journals.asm.org/doi/pdf/10.1128/aac.34.1.1
https://www.profoldin.com/f/P049-_DNA_Topoisomerase__ATPase_Assays.pdf
https://www.profoldin.com/f/P049-_DNA_Topoisomerase__ATPase_Assays.pdf
https://www.profoldin.com/topoisomerase_atpase.html
https://www.profoldin.com/f/P049-_DNA_Topoisomerase__ATPase_Assays.pdf
https://www.profoldin.com/topoisomerase_atpase.html
https://www.mdpi.com/1422-0067/24/3/2532
https://www.profoldin.com/f/P049-_DNA_Topoisomerase__ATPase_Assays.pdf
https://www.benchchem.com/product/b15141670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 4. Relationship between Topo II functions and assessment assays.

Protocol: Topoisomerase II ATPase Assay[13]

Materials:

Human Topoisomerase II Enzyme

10x Assay Buffer (e.g., 200 mM Tris-HCl pH 8, 350 mM NH₄OAc, 46% glycerol, 10 mM DTT,

0.05% Brij-35, 80 mM MgCl₂)

100x DNA (e.g., 1 mg/ml)

100 mM ATP

Phosphate detection dye (e.g., Malachite Green-based reagent)

384-well microplate

Procedure:

Prepare reaction mixtures in a 384-well plate. A typical 30 µL reaction includes:

18 µL of H₂O

3 µL of 10x Buffer

3 µL of 10x DNA (diluted from 100x stock)

3 µL of 10x enzyme (diluted in 1x buffer)

3 µL of 2 mM ATP (diluted from 100 mM stock)

Include negative controls without the enzyme.

Incubate the reaction mixture at 37°C for 60 minutes.

Add 45 µL of the phosphate detection dye.
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Read the absorbance at the appropriate wavelength (e.g., 650 nm).

Data Interpretation:

An increase in absorbance correlates with higher ATPase activity.

Inhibitors targeting the ATPase domain will cause a dose-dependent decrease in

absorbance.

Quantitative Data Summary
The following table summarizes representative quantitative data for known Topoisomerase II

inhibitors, demonstrating their effects in the various assays described.

Inhibitor Type Target
Relaxatio
n IC₅₀
(µM)

Decatena
tion IC₅₀
(µM)

Cleavage
Stimulati
on

ATPase
Inhibition
IC₅₀ (µM)

Etoposide Poison Topo IIα/β >100 ~50-100 Strong

No

significant

effect

Doxorubici

n
Poison Topo IIα/β ~10-50 ~5-20 Strong

No

significant

effect

Mitoxantro

ne
Poison Topo IIα/β ~1-5 ~0.5-2 Strong

No

significant

effect

Novobiocin Catalytic
ATPase

Domain
~10-20 ~5-15 None ~1-5

Merbarone Catalytic
DNA

Binding
~20-50 ~10-30 None

No

significant

effect

Note: IC₅₀ values are approximate and can vary significantly based on assay conditions,

enzyme source, and specific protocol.
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Conclusion
The methods detailed in this document provide a robust toolkit for the comprehensive

assessment of Topoisomerase II. From determining broad catalytic activity with relaxation and

decatenation assays to elucidating specific mechanisms of inhibition with cleavage and ATPase

assays, researchers have a variety of powerful techniques at their disposal. The careful

selection and execution of these assays are crucial for advancing our understanding of this

vital enzyme and for the successful development of new and improved therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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